2-[acetyl(benzyl)amino]-4-methyl-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[acetyl(benzyl)amino]-4-methyl-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(benzyl)amino]-4-methyl-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride in the presence of a base such as pyridine.
Attachment of the Benzyl and Thienylmethyl Groups: These groups can be attached through nucleophilic substitution reactions using appropriate benzyl and thienylmethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(benzyl)amino]-4-methyl-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and thienylmethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl and thienylmethyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the acetyl and benzyl groups.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-[acetyl(benzyl)amino]-4-methyl-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[acetyl(benzyl)amino]-4-methyl-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in metabolic pathways or receptors on cell surfaces.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole-4-carboxylate Schiff bases: These compounds share the thiazole ring structure and have similar biological activities.
N-acylated 2-amino-5-benzyl-1,3-thiazoles: These compounds are structurally related and exhibit comparable antimicrobial and anticancer properties.
Uniqueness
2-[acetyl(benzyl)amino]-4-methyl-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thienylmethyl group, in particular, may enhance its binding affinity to certain molecular targets compared to other thiazole derivatives.
Properties
Molecular Formula |
C19H19N3O2S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[acetyl(benzyl)amino]-4-methyl-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O2S2/c1-13-17(18(24)20-11-16-9-6-10-25-16)26-19(21-13)22(14(2)23)12-15-7-4-3-5-8-15/h3-10H,11-12H2,1-2H3,(H,20,24) |
InChI Key |
SSSSPGQRWAUKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.